1-(4-Ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C13H14O5 It is a benzofuran derivative, which means it contains a benzofuran ring—a fused benzene and furan ring system
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Functional Group Modifications:
Final Acetylation: The final step involves the acetylation of the benzofuran derivative to introduce the ethanone group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has similar functional groups but differs in the position of the hydroxy and methoxy groups.
Paeonol (2’-Hydroxy-4’-methoxyacetophenone): Another benzofuran derivative with known biological activities.
The uniqueness of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone lies in its specific functional group arrangement, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75884-10-5 |
---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
1-(4-ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O5/c1-4-17-11-8-5-6-18-12(8)13(16-3)10(15)9(11)7(2)14/h5-6,15H,4H2,1-3H3 |
InChI-Schlüssel |
JDSQUKCCPJQTQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.